molecular formula C14H10INO2S B15224500 2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione

2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B15224500
M. Wt: 383.21 g/mol
InChI Key: RZHVKRVDNRWSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline-1,3-dione core structure with a 5-iodothiophen-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . One common approach is the reaction of 5-iodothiophene-2-ethylamine with phthalic anhydride under reflux conditions in an appropriate solvent such as toluene . The reaction proceeds through the formation of an intermediate imide, which cyclizes to form the isoindoline-1,3-dione scaffold.

Industrial Production Methods

Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. For example, solventless conditions and the use of recyclable catalysts such as SiO2-tpy-Nb have been explored to achieve high yields with reduced waste . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may modulate the activity of enzymes or receptors by binding to their active sites. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione is unique due to the presence of the 5-iodothiophen-2-yl substituent, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C14H10INO2S

Molecular Weight

383.21 g/mol

IUPAC Name

2-[2-(5-iodothiophen-2-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C14H10INO2S/c15-12-6-5-9(19-12)7-8-16-13(17)10-3-1-2-4-11(10)14(16)18/h1-6H,7-8H2

InChI Key

RZHVKRVDNRWSOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(S3)I

Origin of Product

United States

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